2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
Properties
IUPAC Name |
2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-6-5-16-12(9-1-2-9)7-10(15-16)11-8-13-3-4-14-11/h3-4,6-9H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVIZNSVNGQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves:
- Construction of the substituted pyrazole core.
- Introduction of the pyrazin-2-yl substituent at the 3-position.
- Installation of the cyclopropyl group at the 5-position.
- Attachment of the acetaldehyde group at the 1-position nitrogen via an appropriate linker.
The synthetic route is designed to ensure regioselective substitution and functional group compatibility throughout the process.
Preparation of the Pyrazole Core
- The pyrazole ring is commonly synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
- For the target compound, a substituted hydrazine (bearing the pyrazin-2-yl substituent) reacts with a β-ketoester or diketone intermediate to form the pyrazole ring.
- Cyclopropyl substitution at the 5-position can be introduced either via the choice of the diketone precursor or by subsequent alkylation.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-hydrazinylpyrazine + cyclopropyl-substituted β-ketoester | Acidic or neutral conditions, reflux | Formation of 3-(pyrazin-2-yl)-5-cyclopropylpyrazole |
Alternative Synthetic Routes
- Cross-coupling reactions (e.g., Suzuki or Stille) can be employed to introduce the pyrazin-2-yl substituent onto a preformed pyrazole ring bearing a suitable leaving group.
- Cyclopropyl groups can be installed via cyclopropanation of alkenes or by using cyclopropyl-containing building blocks during pyrazole synthesis.
- Protection-deprotection strategies are often necessary to handle sensitive functional groups such as aldehydes and heterocycles.
Research Findings and Optimization Data
While specific experimental data for this exact compound are limited in publicly accessible literature, related pyrazole derivatives have been synthesized with the following observations:
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Reflux in ethanol, acidic catalyst | 70-85 | High regioselectivity for 3-substitution |
| N-Alkylation with haloalcohol | DMF, K2CO3, 12 h, room temp | 60-75 | Requires careful control to avoid O-alkylation |
| Oxidation to aldehyde | PCC, DCM, 0°C to RT, 2 h | 80-90 | Mild conditions preserve heterocyclic integrity |
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| 1 | Pyrazole ring synthesis | 2-hydrazinylpyrazine, β-ketoester | Acidic reflux | Efficient ring formation, regioselective | Sensitive to moisture, requires pure reagents |
| 2 | N-Alkylation | Haloethanol derivatives, base | DMF, room temp | Direct introduction of side chain | Possible side reactions, need for aldehyde protection |
| 3 | Oxidation | PCC or Dess–Martin periodinane | Mild, low temp | High yield, preserves heterocycles | Toxic reagents, requires careful workup |
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds within the pyrazole class exhibit significant biological activities, including:
- Antimicrobial Activity : Potential effectiveness against various pathogens.
- Anti-inflammatory Properties : May inhibit inflammatory pathways.
- Anticancer Effects : Preliminary studies suggest possible cytotoxicity against cancer cell lines.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of pyrazole derivatives, including similar compounds, demonstrating effective inhibition against gram-positive and gram-negative bacteria.
-
Anti-inflammatory Mechanisms :
- Research highlighted the ability of pyrazole-based compounds to modulate inflammatory cytokines, suggesting therapeutic potential in treating inflammatory diseases.
-
Anticancer Research :
- In vitro studies have shown that certain pyrazole derivatives induce apoptosis in cancer cells, indicating a potential pathway for cancer therapy development.
Applications in Medicinal Chemistry
The unique structural attributes of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde make it a candidate for further exploration in drug design. Potential applications include:
- Drug Development : Targeting specific enzymes or receptors involved in disease pathways.
- Lead Compound in Synthesis : Serving as a precursor for more complex pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrazole and pyrazinyl rings may play a role in binding to these targets, while the aldehyde group could be involved in covalent interactions.
Comparison with Similar Compounds
2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
- Molecular Formula : C₁₃H₁₃N₃O
- Molecular Weight : 227.26 g/mol
- Key Differences :
- Substituent at Position 3 : Pyridine (electron-rich, planar) replaces pyrazine (electron-deficient, π-deficient).
- Impact : Pyridine’s basic nitrogen may enhance solubility in polar solvents compared to pyrazine. The electron-rich nature could alter binding interactions in biological systems.
- Applications: Not explicitly stated, but pyridine-containing analogs are common in kinase inhibitors and agrochemicals .
N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
- Molecular Formula : C₁₇H₂₁N₇O₄S
- Molecular Weight : 419.46 g/mol
- Key Differences :
- Functional Groups : Ethyl-linked carboxamide and methanesulfonyl groups replace the acetaldehyde moiety.
- Impact : Increased molecular weight and polarity due to sulfonyl and carboxamide groups, likely improving metabolic stability but reducing membrane permeability.
- Applications : Patent data suggest such derivatives are explored as TRK kinase inhibitors for cancer therapy .
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones
- Relevance : Illustrates synthetic methodologies applicable to pyrazole derivatives.
- Key Differences: Core Structure: Pyridazinone vs. pyrazole.
Structural and Functional Analysis Table
Research Findings and Gaps
- Biological Activity : While pyrazine- and pyridine-containing analogs are linked to kinase inhibition (e.g., TRK inhibitors in and ), direct data on the target compound’s activity are lacking.
- Physicochemical Properties : The pyrazine moiety likely reduces solubility compared to pyridine analogs but may enhance binding specificity in enzymatic pockets .
Biological Activity
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of a cyclopropyl group, a pyrazine ring, and a pyrazole ring, exhibits potential biological activities that are being explored for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.24 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It may also modulate receptor signaling pathways, influencing cellular responses.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds against various cancer cell lines, suggesting potential applications in cancer therapy. The compound's structure allows for interactions that may disrupt cancer cell proliferation and induce apoptosis .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Pyrazole derivatives are known to possess broad-spectrum antimicrobial effects, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi . The structural features of this compound may enhance its efficacy against these pathogens.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with pyrazole structures have shown promise in reducing inflammatory responses. The specific mechanisms through which this compound exerts anti-inflammatory effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in cancer cell lines | |
| Antimicrobial | Broad-spectrum activity against resistant strains | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study: Anticancer Efficacy
In a recent study examining the effects of pyrazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231), compounds structurally similar to this compound demonstrated enhanced cytotoxicity when combined with standard chemotherapy agents like doxorubicin. This synergistic effect could lead to improved treatment outcomes for specific breast cancer subtypes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
